N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide
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Overview
Description
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring, a difluorophenyl group, and an ethoxyphenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,4-difluoroaniline with sodium azide to form the corresponding tetrazole derivative. This intermediate is then reacted with 4-ethoxyphenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters and purification techniques, such as recrystallization and chromatography, are crucial for achieving the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring and difluorophenyl group are believed to play a crucial role in its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biological processes, leading to the observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: Shares the difluorophenyl group and has similar chemical properties.
N-phenylacetamide sulphonamides: Contains the acetamide moiety and exhibits comparable biological activities.
Uniqueness
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide stands out due to its unique combination of structural features, which contribute to its diverse chemical reactivity and potential applications. The presence of the tetrazole ring, in particular, distinguishes it from other similar compounds and enhances its bioactivity and stability.
Biological Activity
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C13H14F2N4O3 |
Molecular Weight | 333.31 g/mol |
CAS Number | 86386-77-8 |
Melting Point | 192-194 °C |
LogP | 2.129 |
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds containing the tetrazole ring. The tetrazole moiety is known to enhance the biological activity of various derivatives. For instance, a review on 1,2,4-triazole derivatives indicated that these compounds exhibited broad-spectrum antifungal activity due to their ability to inhibit fungal cell wall synthesis and disrupt membrane integrity .
The specific compound has shown promise in preliminary antifungal assays, suggesting it may be effective against strains resistant to conventional treatments.
Antimicrobial and Antioxidant Properties
In addition to antifungal properties, several studies have reported that tetrazole derivatives possess antimicrobial and antioxidant activities. For example, a series of pyrazole carboxamides demonstrated notable antimicrobial effects against various bacterial strains . The presence of the difluorophenyl group in our compound may contribute to enhanced interactions with microbial targets.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the molecular structure affect biological activity. The incorporation of the difluorophenyl group has been associated with increased potency in similar compounds. Research indicates that fluorinated phenyl groups can improve lipophilicity and enhance binding affinity to biological targets .
Case Studies
- Antifungal Efficacy Study
- Antimicrobial Activity Assessment
- In Vivo Studies
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O3/c1-2-27-13-4-6-14(7-5-13)28-11-18(26)21-10-17-22-23-24-25(17)12-3-8-15(19)16(20)9-12/h3-9H,2,10-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVPWOBDHMFNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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